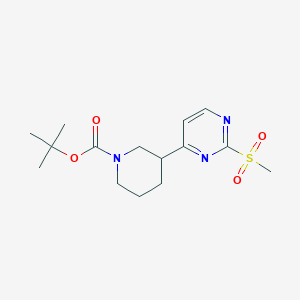

4-Chloro-2-(trifluoromethoxy)benzylamine

Descripción general

Descripción

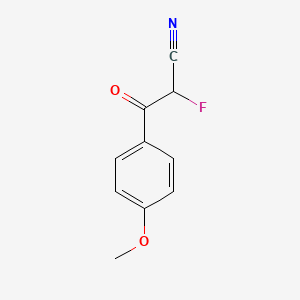

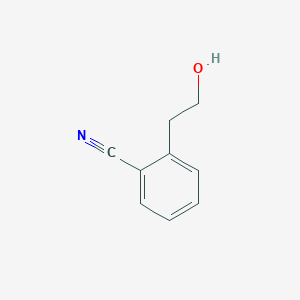

4-Chloro-2-(trifluoromethoxy)benzylamine is a laboratory chemical . It is used in chemical synthesis . It has a molecular weight of 191.15 .

Molecular Structure Analysis

The linear formula for 4-Chloro-2-(trifluoromethoxy)benzylamine is CF3OC6H4CH2NH2 . The InChI code is 1S/C8H7ClF3NO/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3H,4,13H2 .Physical And Chemical Properties Analysis

4-Chloro-2-(trifluoromethoxy)benzylamine is a liquid at ambient temperature . It has a molecular weight of 225.6 .Aplicaciones Científicas De Investigación

Anticancer Activities

A study by Ameta, Singh, & Kale (2013) discusses the synthesis of benzylamine derivative supported platinum(IV) complexes, which were tested in vitro against the MCF-7 cell line. The 4-chloro containing complexes showed impressive anticancer activities. Their DNA binding nature was investigated for a structure–activity relationship study.

Cyclopalladation Reactions

Fuchita, Tsuchiya, & Miyafuji (1995) conducted research on the cyclopalladation of secondary and primary benzylamines. They found that benzylamines react with palladium(II) acetate to give dinuclear cyclopalladated complexes, which can be converted into mononuclear cyclopalladated complexes through bridge-splitting reactions. This research highlights the potential of benzylamines in forming cyclopalladated complexes (Fuchita, Tsuchiya, & Miyafuji, 1995).

Synthesis of Substituted c-Phenylpiperazines

Mouhtaram, Jung, & Stambach (1993) described a novel synthesis method for substituted c-phenylpiperazines by adding benzylamine to β-nitrostyrene. This research provides a unique synthesis route for the production of phenylpiperazines, which have potential pharmaceutical applications (Mouhtaram, Jung, & Stambach, 1993).

Synthesis of Trifluoromethoxylated Aniline Derivatives

Feng & Ngai (2016) presented a protocol for synthesizing methyl 4-acetamido-3-(trifluoromethoxy)benzoate using Togni reagent II. This research contributes to the synthesis of ortho-trifluoromethoxylated aniline derivatives, which can be used as building blocks for pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).

Crystal and Molecular Structure Analysis

Jin et al. (2015) studied the crystal and molecular structure of organic salts from benzylamine and carboxylic acids. This research provides insights into the structural aspects of benzylamine salts and their non-covalent interactions (Jin et al., 2015).

Safety And Hazards

This chemical is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised not to breathe its dust, fume, gas, mist, vapors, or spray. After handling, one should wash their face, hands, and any exposed skin thoroughly . It should be used only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

[4-chloro-2-(trifluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3NO/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHFGYFFPMJWQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(trifluoromethoxy)benzylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B1394162.png)

![2,5-Dioxa-8-azaspiro[3.5]nonane](/img/structure/B1394163.png)

![Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1394176.png)